Ethane-1,2-diol;terephthalic acid

概要

説明

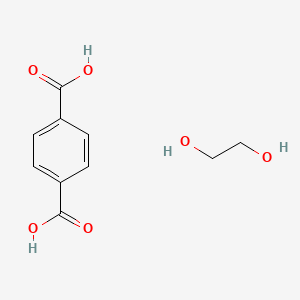

Ethane-1,2-diol and terephthalic acid are two important organic compounds that are widely used in a variety of scientific research applications. Ethane-1,2-diol, also known as ethylene glycol, is a colorless, odorless, viscous liquid that is miscible with water and has a sweet taste. Terephthalic acid is an aromatic dicarboxylic acid that is used as a monomer for the production of polyester fibers and resins.

科学的研究の応用

Chemical Recycling of Polyethylene Terephthalate (PET)

Research focuses on chemical recycling techniques for post-consumer PET, derived from soft-drink bottles, highlighting hydrolysis and glycolysis methods. Hydrolysis, in acidic or alkaline environments, retrieves pure terephthalic acid, enabling polymer reformation. Glycolysis yields oligomers for secondary materials like unsaturated polyester resins and methacrylated oligoesters, used in coatings and paints. This showcases PET recycling's role in waste reduction and resource conservation (Karayannidis & Achilias, 2007).

Treatment of Purified Terephthalic Acid (PTA) Wastewater

Chemistry of Terephthalate Derivatives

Explores the synthesis of terephthalic acid from PET decomposition and its subsequent reactions. Terephthalic acid reacts with various reagents to produce heterocyclic compounds and benzamide compounds used in azodyes or liquid crystals. The paper highlights the industrial applications of these reactions, including their use in dyeing cotton fabrics and producing food packaging materials (Fahim et al., 2019).

作用機序

Target of Action

Ethane-1,2-diol;terephthalic acid, also known as ethylene glycol and terephthalic acid, primarily targets the formation of polyesters . The compound plays a crucial role in the production of polyethylene terephthalate (PET), a widely used plastic in various industries .

Mode of Action

The mode of action involves a reaction between the acid (terephthalic acid) with two -COOH groups, and the alcohol (ethane-1,2-diol) with two -OH groups . This reaction results in the formation of ester linkages, with the loss of a water molecule every time an ester linkage is made . The resulting chain is a polyester, specifically PET .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the synthesis of polyesters, particularly PET . The process is generally achieved by a polycondensation reaction . The monomers, terephthalic acid and ethylene glycol, can be further utilized by microorganisms, entering the tricarboxylic acid cycle (TCA cycle) or being converted into high-value chemicals .

Result of Action

The primary result of the action of this compound is the formation of PET . PET is a robust and versatile material used in various applications, including the textile industry and packaging . It’s known for its high tensile strength, durability, and resistance to degradation .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the ester linkages in PET can be broken when exposed to dilute alkali, resulting in the formation of ethane-1,2-diol and the salt of the carboxylic acid . The reaction temperature and pressure also play a crucial role in the polymerization process .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Ethane-1,2-diol plays a crucial role in biochemical reactions, particularly in the synthesis of polyesters. It interacts with terephthalic acid through esterification reactions to form PET . This reaction involves the formation of ester linkages between the hydroxyl groups of ethane-1,2-diol and the carboxyl groups of terephthalic acid, resulting in the release of water molecules . The enzymes and proteins involved in this process are primarily industrial catalysts, such as antimony compounds, which facilitate the polymerization reaction .

Cellular Effects

The cellular effects of ethane-1,2-diol and terephthalic acid are primarily observed in the context of their degradation products. Ethane-1,2-diol, when metabolized, produces toxic metabolites such as glycolic acid and oxalic acid, which can cause cellular damage . These metabolites can disrupt cellular processes, including cell signaling pathways and gene expression, leading to adverse effects on cellular metabolism . Terephthalic acid, on the other hand, is relatively inert and does not significantly impact cellular functions .

Molecular Mechanism

At the molecular level, the mechanism of action of ethane-1,2-diol involves its conversion to glycolaldehyde by the enzyme alcohol dehydrogenase . Glycolaldehyde is further oxidized to glycolic acid and oxalic acid, which can inhibit various enzymes and disrupt cellular functions . Terephthalic acid, due to its stability, does not undergo significant biochemical transformations and remains largely unchanged in biological systems .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethane-1,2-diol and terephthalic acid can change over time. Ethane-1,2-diol is relatively stable but can degrade into toxic metabolites under certain conditions . Long-term exposure to ethane-1,2-diol can lead to cumulative cellular damage due to the accumulation of its metabolites . Terephthalic acid, being more stable, does not show significant degradation over time and maintains its chemical integrity .

Dosage Effects in Animal Models

In animal models, the effects of ethane-1,2-diol vary with dosage. Low doses are generally well-tolerated, but high doses can lead to severe toxicity due to the accumulation of glycolic acid and oxalic acid . These metabolites can cause metabolic acidosis, renal failure, and neurological damage . Terephthalic acid, on the other hand, is less toxic and does not exhibit significant adverse effects even at higher doses .

Metabolic Pathways

The metabolic pathways of ethane-1,2-diol involve its oxidation to glycolaldehyde, glycolic acid, and oxalic acid by enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase . These metabolites can interfere with various metabolic processes and lead to cellular toxicity . Terephthalic acid is not significantly metabolized and remains largely unchanged in biological systems .

Transport and Distribution

Ethane-1,2-diol is readily absorbed and distributed throughout the body, including the liver, kidneys, and brain . It is transported via the bloodstream and can cross cellular membranes due to its small size and polar nature . Terephthalic acid, being less soluble, is primarily localized in the gastrointestinal tract and does not significantly distribute to other tissues .

Subcellular Localization

Ethane-1,2-diol and its metabolites can localize in various subcellular compartments, including the cytoplasm and mitochondria . These metabolites can disrupt mitochondrial function and lead to cellular damage . Terephthalic acid, due to its stability and low reactivity, does not significantly localize in subcellular compartments and remains largely extracellular .

特性

IUPAC Name |

ethane-1,2-diol;terephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4.C2H6O2/c9-7(10)5-1-2-6(4-3-5)8(11)12;3-1-2-4/h1-4H,(H,9,10)(H,11,12);3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYIBGDKNYYMMAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)C(=O)O.C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9003-68-3, 9057-77-6, 68584-21-4 | |

| Record name | 1,4-Benzenedicarboxylic acid, polymer with 1,2-ethanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenedicarboxylic acid, polymer with α-hydro-ω-hydroxypoly(oxy-1,2-ethanediyl) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9057-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenedicarboxylic acid, polymer with 1,2-ethanediol, mono[2-(C14-15-alkyloxy)ethyl] esters | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68584-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

NKRA, Available as oriented film or fiber; [HSDB] Clear to greyish-white pellets; Odorless; [DAK Americas MSDS] | |

| Record name | Poly(oxy-1,2-ethanediyloxycarbonyl-1,4-phenylenecarbonyl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Polyethylene terephthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15087 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

1.38 | |

| Record name | POLYETHYLENE TEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7712 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Offered as oriented film or fiber | |

CAS RN |

25038-59-9 | |

| Record name | Poly(oxy-1,2-ethanediyloxycarbonyl-1,4-phenylenecarbonyl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Poly(oxy-1,2-ethanediyloxycarbonyl-1,4-phenylenecarbonyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.858 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POLYETHYLENE TEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7712 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

265 °C | |

| Record name | POLYETHYLENE TEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7712 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-Dihydroxybutanedioic acid;methyl 11-acetyloxy-12-ethyl-4-(16-ethyl-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl)-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B1256247.png)

![5-chloro-N-(diaminomethylidene)-9-oxo-1-azatricyclo[6.5.1.04,14]tetradeca-2,4,6,8(14)-tetraene-2-carboxamide;methanesulfonic acid;hydrate](/img/structure/B1256250.png)

![10-[3-[3,5-Dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B1256260.png)

![6beta-[(S)-1-hydroxyethyl]-2-[(R)-tetrahydrofuran-2-yl]pen-2-em-3-carboxylic acid](/img/structure/B1256261.png)

![(oxiran-2-yl)methyl 2-{6-[(oxiran-2-yl)methoxy]-3-oxo-3H-xanthen-9-yl}benzoate](/img/structure/B1256264.png)

![Pyrrolo[2,1-a]isoquinoline](/img/structure/B1256269.png)